

Geranyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Geranyl hexanoate*

Cat. No.: *B1614517*

[Get Quote](#)

Abstract: **Geranyl hexanoate**, a naturally occurring ester, has long been a staple in the flavor and fragrance industries for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols. Beyond its traditional applications, this document explores the emerging scientific interest in **geranyl hexanoate**'s biological activities, particularly its cytotoxic effects on cancer cell lines, making it a molecule of potential interest for drug development professionals.

Chemical Identity

Geranyl hexanoate is an organic compound classified as a fatty alcohol ester. It is the ester formed from the condensation of geraniol and hexanoic acid.

- CAS Number: 10032-02-7[1][2][3][4]
- Synonyms: A comprehensive list of synonyms is provided in the table below for easy reference in literature and database searches.

Synonym	Reference(s)
Geranyl Caproate	[1] [4]
[(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate	[4]
Hexanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester	[1] [4]
(E)-3,7-Dimethylocta-2,6-dien-1-yl n-hexanoate	[4]
Geraniol Hexanoate	[1]
FEMA No. 2515	[4]
2,6-Octadien-1-ol, 3,7-dimethyl-, hexanoate, (E)-	[1]
Hexanoic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)-	[1] [4]
trans-3,7-Dimethyl-2,6-octadien-1-yl hexanoate	[5]

Physicochemical Properties

The physical and chemical properties of **geranyl hexanoate** are summarized in the following table, providing essential data for experimental design and formulation development.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₈ O ₂	[1][6]
Molecular Weight	252.39 g/mol	[1]
Appearance	Colorless clear oily liquid	
Odor	Rose, geranium, fruity, waxy	[7]
Density	0.892 g/mL at 25 °C	[3]
Boiling Point	103-106 °C at 0.8 Torr 240 °C at 760 mm Hg	[3][7]
Flash Point	> 100 °C (> 212 °F)	[1][3]
Vapor Pressure	0.000138 mmHg at 25°C	[3]
Refractive Index	n _{20/D} 1.462	[3]
Solubility	Insoluble in water; Soluble in alcohol and most organic solvents.	[1][6]
Acute Oral LD ₅₀ (Rat)	> 5 g/kg	[3]

Synthesis and Manufacturing

Geranyl hexanoate can be produced through traditional chemical synthesis, typically involving the esterification of geraniol with hexanoic acid using a strong acid catalyst. However, biocatalytic methods using lipases are gaining prominence as a more sustainable and selective alternative. Lipase-catalyzed synthesis operates under milder conditions, minimizes by-product formation, and is considered a "green" chemistry approach.

Experimental Protocols

Biocatalytic Synthesis via Microwave-Assisted Transesterification

This protocol is adapted from a method demonstrated to achieve high conversion rates for geranyl esters in a solvent-free system.

Objective: To synthesize **geranyl hexanoate** from geraniol and a hexanoate ester precursor using an immobilized lipase under microwave irradiation.

Materials:

- Geraniol
- Methyl hexanoate (or ethyl hexanoate)
- Immobilized Lipase (e.g., Lipozyme 435 from *Candida antarctica*)
- 5 \AA Molecular Sieves (for co-product removal, optional but recommended for higher conversion)
- Microwave reactor
- Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Methodology:

- Reactant Preparation: In a suitable microwave reactor vessel, combine geraniol and methyl hexanoate. A molar ratio of 1:3 (geraniol to ester) is a good starting point.
- Catalyst Addition: Add the immobilized lipase, typically at a concentration of 3-7% of the total reactant weight.
- Co-product Removal (Optional): To drive the reaction equilibrium towards the product, add 5 \AA molecular sieves to the mixture to capture the co-produced methanol.
- Microwave-Assisted Reaction:
 - Place the sealed vessel in the microwave reactor.
 - Set the temperature to 70 °C.
 - Irradiate the mixture for a duration of 30-60 minutes. Reaction progress can be monitored by taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes).

- Reaction Termination and Catalyst Recovery:
 - After the reaction, cool the mixture.
 - Filter the reaction mixture to recover the immobilized lipase, which can be washed and reused for subsequent cycles.
- Product Analysis:
 - Dilute a small sample of the crude product in a suitable solvent (e.g., hexane or ethanol).
 - Analyze the sample by GC-MS to confirm the presence of **geranyl hexanoate** and determine the conversion percentage. A 99% conversion has been reported for **geranyl hexanoate** under optimized conditions using this method.[\[2\]](#)

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like **geranyl hexanoate**.

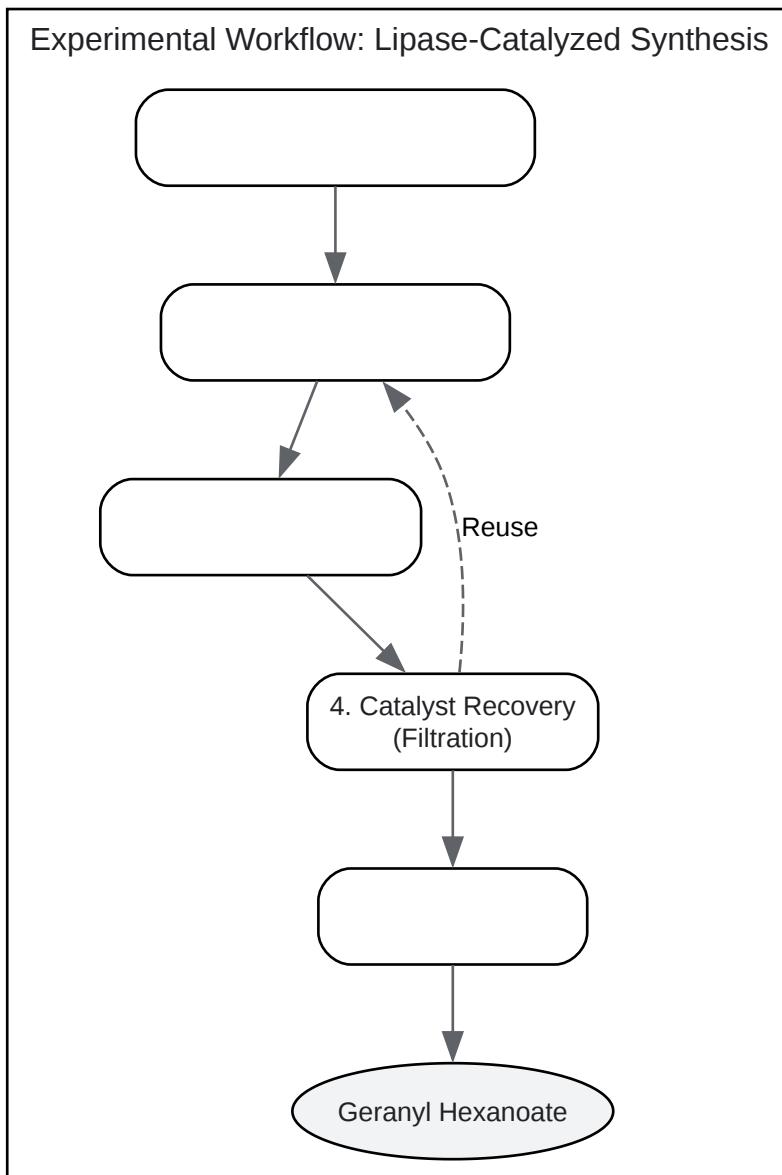
- Column: A non-polar capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane), is typically used.
- Oven Program: A temperature gradient is employed to separate the components of the reaction mixture. For example, starting at 60°C, ramping at various rates to a final temperature of around 250°C.
- Detection: Mass spectrometry is used to identify the compound based on its unique mass spectrum and retention time. Quantification can be performed using a flame ionization detector (FID).

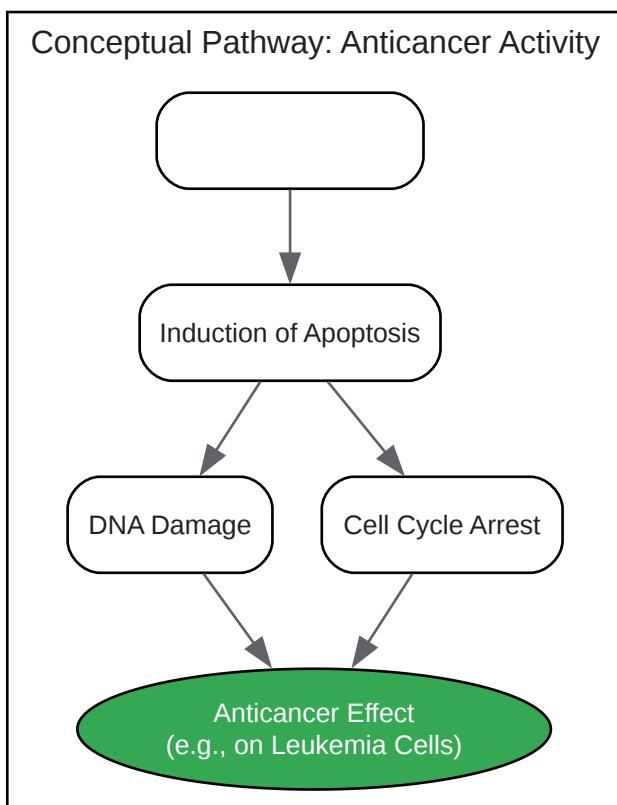
Biological Activity and Relevance in Drug Development

While primarily known as a flavoring and fragrance agent, recent studies on geranyl esters, including **geranyl hexanoate**, have revealed potential cytotoxic and anticancer properties,

making them of interest to the pharmaceutical and drug development sectors.

Anticancer and Cytotoxic Effects


Research has demonstrated that geranyl esters possess cytotoxic activity. A study investigating the potential of geranyl esters from citronella oil as anticancer agents found that **geranyl hexanoate** (referred to as geranyl caproate) exhibited significant cytotoxic effects against murine leukemia (P388) cells, with an IC_{50} value between 22.34-32.29 $\mu\text{g}/\text{ml}$.^[3] The study also noted that these esters had a much lower cytotoxic effect on normal (Vero) cells, suggesting a degree of selectivity for cancer cells.^[3]


Furthermore, the closely related compound geranyl acetate has been shown to induce potent anticancer effects in colon cancer (Colo-205) cells.^[2] Its mechanism of action was attributed to the induction of apoptosis, DNA damage, and cell cycle arrest.^[2] This suggests a potential mechanistic pathway that could be explored for **geranyl hexanoate** as well.

These findings position **geranyl hexanoate** and related compounds as potential lead molecules for the development of novel cancer therapies. Their natural origin and established safety profile in the food and cosmetic industries provide a strong foundation for further preclinical investigation.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **geranyl hexanoate** and a conceptual model of its potential anticancer mechanism of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Geranyl hexanoate | C₁₆H₂₈O₂ | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Geranyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614517#geranyl-hexanoate-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com